benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyrazole ring, a pyrazin ring, and a carbamate group . These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrazin rings, along with the benzyl group, would contribute to the rigidity of the molecule, while the carbamate group would add some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
FGFR Kinase Inhibitors
The compound is a part of a series of 5H-Pyrrolo[2,3-b]pyrazine derivatives which have been discovered as potent FGFR kinase inhibitors . FGFRs, a subfamily of receptor tyrosine kinases, are aberrant in various cancer types and are considered promising targets for cancer therapy .
Synthesis of Benzimidazoles
The compound can be synthesized via a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane . This synthesis method could be useful in the production of benzimidazole derivatives, which are known to exhibit various biological activities .
ATP-Competitive Inhibitors
The compound has been used in the optimization of a series of 2-(quinazolin-2-yl)phenols to generate potent and selective ATP-competitive inhibitors of the DNA damage response signaling enzyme checkpoint kinase 2 (CHK2) .
Biological Potential of Indole Derivatives
The compound, being an indole derivative, could potentially have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis of Triazoles
The compound, being a 1,2,3-triazole derivative, could be used in the synthesis of other triazole derivatives. Even though triazoles are absent in nature, they have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Synthesis of Oxoindolin-2-one Derivatives
The compound could potentially be used in the synthesis of novel oxoindolin-2-one derivatives . These derivatives could have potential biological and clinical applications .
Mechanism of Action
Target of Action
Compounds of the pyrazole series are known to exhibit various pharmacological properties and are components of many medicines .
Mode of Action
It’s known that the biological activity of small molecules containing both pyrazole and benzimidazole fragments is the subject of extensive and detailed studies .
Biochemical Pathways
Compounds containing pyrazole and benzimidazole fragments are known to interact with various biochemical pathways .
Result of Action
Compounds of the pyrazole series are known to exhibit various pharmacological properties .
properties
IUPAC Name |
benzyl N-[2-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-25-12-15(9-24-25)18-16(20-7-8-21-18)10-22-17(26)11-23-19(27)28-13-14-5-3-2-4-6-14/h2-9,12H,10-11,13H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYMWJBXLPRHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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